molecular formula C33H28N6O3S B14764873 Egfr-IN-18

Egfr-IN-18

Cat. No.: B14764873
M. Wt: 588.7 g/mol
InChI Key: MYCFQBCOJLOXJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Egfr-IN-18 is a small-molecule inhibitor targeting the epidermal growth factor receptor (EGFR). This receptor is a transmembrane glycoprotein with intrinsic kinase activity, playing a crucial role in regulating cellular proliferation, differentiation, angiogenesis, and metastasis . The inhibition of EGFR is a validated strategy in cancer therapy, making this compound a significant compound in this field.

Preparation Methods

The preparation of Egfr-IN-18 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to achieve the desired molecular structure. The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Egfr-IN-18 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Egfr-IN-18 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of EGFR and its effects on cellular processes. In biology and medicine, this compound is utilized to investigate its potential as a therapeutic agent for treating cancers that exhibit abnormal EGFR activation. Additionally, it has applications in the pharmaceutical industry for drug development and testing .

Mechanism of Action

Egfr-IN-18 exerts its effects by inhibiting the tyrosine kinase activity of the epidermal growth factor receptor. It binds to the adenosine triphosphate (ATP) binding site of the receptor, preventing the phosphorylation of tyrosine residues and subsequent activation of downstream signaling pathways. This inhibition disrupts cellular processes such as proliferation and survival, making it effective in cancer therapy .

Comparison with Similar Compounds

Egfr-IN-18 is compared with other EGFR inhibitors such as erlotinib and gefitinib. While all these compounds target the EGFR, this compound may exhibit unique binding affinities and specificities, making it potentially more effective in certain contexts. Similar compounds include erlotinib, gefitinib, and afatinib, each with distinct properties and clinical applications .

Properties

Molecular Formula

C33H28N6O3S

Molecular Weight

588.7 g/mol

IUPAC Name

N-[3-[5-(2-acetamidopyridin-4-yl)-2-methylsulfanyl-1H-imidazol-4-yl]phenyl]-2-[(3-oxo-1H-isoindol-2-yl)methyl]benzamide

InChI

InChI=1S/C33H28N6O3S/c1-20(40)35-28-17-22(14-15-34-28)30-29(37-33(38-30)43-2)21-10-7-11-25(16-21)36-31(41)26-12-5-3-8-23(26)18-39-19-24-9-4-6-13-27(24)32(39)42/h3-17H,18-19H2,1-2H3,(H,36,41)(H,37,38)(H,34,35,40)

InChI Key

MYCFQBCOJLOXJZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC=CC(=C1)C2=C(N=C(N2)SC)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4CN5CC6=CC=CC=C6C5=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.